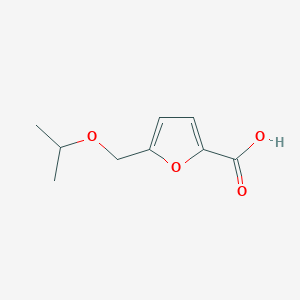

5-Isopropoxymethyl-furan-2-carboxylic acid

Description

Context of Furan-based Compounds as Advanced Chemical Intermediates

Furan-based compounds are at the forefront of the transition towards a sustainable chemical industry, serving as versatile building blocks for a wide array of valuable chemicals and materials. Their significance stems from their accessibility from renewable biomass and the unique reactivity of the furan (B31954) ring, which allows for a diverse range of chemical transformations.

The depletion of fossil fuels and growing environmental concerns have spurred the development of biorefinery concepts, where lignocellulosic biomass is converted into valuable platform chemicals. Among these, furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are of paramount importance. These compounds are readily obtained from the acid-catalyzed dehydration of C5 and C6 sugars, which are abundant in hemicellulose and cellulose, respectively.

The conversion of these platform molecules into a variety of derivatives, including carboxylic acids, aldehydes, alcohols, and amines, opens pathways to biofuels, bioplastics, pharmaceuticals, and fine chemicals. For instance, 2,5-furandicarboxylic acid (FDCA), a derivative of HMF, is a bio-based alternative to terephthalic acid, a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). This highlights the potential of furan chemistry to contribute to a circular economy by providing renewable alternatives to petroleum-based products.

Substituted furan-2-carboxylic acids are a significant class of compounds within the furan family, serving as pivotal intermediates in organic synthesis. The carboxylic acid group at the 2-position of the furan ring can be readily transformed into other functional groups, such as esters, amides, and acid halides, providing a handle for further molecular elaboration.

These compounds are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The furan scaffold itself is a structural motif found in numerous biologically active compounds. The substituents on the furan ring, particularly at the 5-position, can be tailored to modulate the physicochemical and biological properties of the final products. The strategic introduction of various functional groups allows for the creation of a diverse library of molecules with potential applications in medicinal chemistry and materials science. For example, derivatives of furan-2-carboxylic acid have been investigated for their potential as antibacterial and anticancer agents. nih.gov

Structural Characteristics and Potential for Chemical Transformation of 5-Isopropoxymethyl-furan-2-carboxylic Acid

This compound is a bifunctional molecule that combines the characteristic reactivity of a substituted furan ring with the versatile chemistry of a carboxylic acid and an ether. Its structure offers a unique platform for the synthesis of more complex molecules.

The molecular structure of this compound is characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with an isopropoxymethyl group.

The carboxylic acid group is an electron-withdrawing group that influences the reactivity of the furan ring. It can undergo a variety of reactions, including esterification, amidation, and reduction, providing a key site for molecular derivatization.

The isopropoxymethyl group consists of an ether linkage connecting an isopropyl group to the furan ring via a methylene (B1212753) bridge. This group is generally stable under a range of reaction conditions. The ether linkage introduces a degree of flexibility and can influence the solubility and lipophilicity of the molecule. The bulky isopropyl group may also exert steric effects on nearby reaction centers.

The furan ring itself is an aromatic heterocycle that can participate in electrophilic substitution reactions, cycloadditions, and ring-opening reactions, offering further avenues for chemical modification.

Table 1: Key Functional Groups and Their Properties

| Functional Group | Type | Key Characteristics |

|---|---|---|

| Furan Ring | Aromatic Heterocycle | Susceptible to electrophilic substitution, cycloaddition, and ring-opening reactions. |

| Carboxylic Acid | Acidic | Undergoes esterification, amidation, reduction, and decarboxylation. Electron-withdrawing nature. |

| Isopropoxymethyl | Ether | Generally stable, influences solubility and steric environment. |

The combination of these functional groups in a single molecule opens up a multitude of possibilities for synthetic transformations. The carboxylic acid can be used as a handle to attach the molecule to other substrates or to introduce new functionalities. For instance, esterification with various alcohols can produce a range of esters with different properties.

The furan ring can be selectively functionalized through electrophilic substitution, with the existing substituents directing the position of incoming groups. Furthermore, the diene character of the furan ring allows it to participate in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems.

The ether linkage of the isopropoxymethyl group is relatively robust, but can be cleaved under harsh acidic conditions. This provides a potential deprotection strategy if the hydroxymethyl group is needed for a subsequent reaction step. The presence of this particular ether could lead to the synthesis of novel polymers, pharmaceuticals, or other specialty chemicals. For example, the oxidation of related 5-(alkoxymethyl)furfurals can lead to the formation of 2,5-furandicarboxylic acid (FDCA) or its monoesters, which are valuable polymer precursors. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(propan-2-yloxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(2)12-5-7-3-4-8(13-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDCMSVPCBCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropoxymethyl Furan 2 Carboxylic Acid

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to 5-isopropoxymethyl-furan-2-carboxylic acid focus on the initial formation of the furan-2-carboxylic acid core, followed by the introduction of the isopropoxymethyl substituent. These methods provide a high degree of control over the molecular architecture.

Strategies for Furan (B31954) Ring Formation with Carboxylic Acid Incorporation

The construction of the furan-2-carboxylic acid scaffold can be achieved through various organic syntheses. A key strategy involves the cyclization of appropriately substituted acyclic precursors. While not extensively detailed for this specific compound, general methodologies for furan-2-carboxylic acid synthesis are applicable.

Another direct and relevant approach is the carboxylation of a pre-formed furan ring. For instance, furan-2,5-dicarboxylic acid (FDCA) can be synthesized from 2-furoic acid and carbon dioxide. This process involves heating a mixture of an alkali furan-2-carboxylate (B1237412) and an alkali carbonate under a carbon dioxide atmosphere. This method is advantageous as it utilizes furfural (B47365), a commercially produced feedstock from lignocellulosic biomass, as the precursor for 2-furoic acid.

Introduction of the Isopropoxymethyl Substituent through Etherification

Once the 5-substituted furan-2-carboxylic acid core is established, the isopropoxymethyl group is introduced via an etherification reaction. The two primary strategies for this transformation are the etherification of a hydroxymethyl group or the conversion of a halogenated precursor.

The most direct pathway to this compound is the etherification of 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). This reaction is typically carried out under basic conditions, characteristic of the Williamson ether synthesis. The hydroxyl group of HMFCA is first deprotonated by a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction to form the desired ether linkage.

To avoid potential side reactions with the carboxylic acid group, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester). The ester of HMFCA is subjected to the Williamson ether synthesis conditions, and the resulting 5-isopropoxymethyl-furan-2-carboxylate ester is then hydrolyzed back to the carboxylic acid in a final step.

Acid-catalyzed etherification is another potential route, where HMFCA is reacted with isopropanol (B130326) in the presence of a strong acid catalyst. However, this method can be less selective and may lead to side reactions, particularly at the sensitive furan ring.

An alternative strategy for forming the ether bond involves the use of a halogenated furan precursor, such as a 5-(chloromethyl) or 5-(bromomethyl) furan-2-carboxylic acid derivative. In this variation of the Williamson ether synthesis, sodium isopropoxide, prepared by reacting sodium metal or sodium hydride with isopropanol, serves as the nucleophile. This isopropoxide then displaces the halide from the furan precursor in an SN2 reaction to yield this compound.

Similar to the etherification of HMFCA, the carboxylic acid group is often protected as an ester during this reaction to prevent unwanted side reactions. The ester is then hydrolyzed in a subsequent step to afford the final product.

Derivatization from Established Furanic Platform Chemicals

The abundance of biomass-derived furanic platform chemicals, particularly 5-hydroxymethylfurfural (B1680220) (HMF), makes them attractive starting materials for the synthesis of more complex furan derivatives like this compound.

Pathways from 5-Hydroxymethylfurfural (HMF) and Its Derivatives

The most prominent pathway to this compound begins with the readily available platform chemical 5-hydroxymethylfurfural (HMF). This synthesis involves a two-step process: the selective oxidation of the aldehyde group of HMF to a carboxylic acid, followed by the etherification of the hydroxymethyl group.

The selective oxidation of HMF to 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) is a well-established transformation that can be achieved through various catalytic systems. Both chemical and biocatalytic methods have been developed to achieve high yields of HMFCA from HMF. nih.govresearchgate.net Chemical oxidation often employs noble metal catalysts in the presence of a base. nih.gov Biocatalytic routes, utilizing whole-cell biocatalysts, offer a greener alternative and can also provide excellent yields. nih.gov

Once HMFCA is obtained, the introduction of the isopropoxymethyl group is accomplished through the etherification methods described in section 2.1.2.1.

An alternative sequence involves the initial etherification of HMF to form 5-(isopropoxymethyl)furfural, followed by the oxidation of the aldehyde group to a carboxylic acid. The etherification of HMF with isopropanol can be achieved using acid catalysts. bohrium.com The subsequent oxidation of 5-(isopropoxymethyl)furfural to the corresponding carboxylic acid is a known transformation, as demonstrated in patents describing the oxidation of various 5-(alkoxymethyl)furfurals. google.com

Chemical Reactivity and Transformation Studies of 5 Isopropoxymethyl Furan 2 Carboxylic Acid

Reactivity Profiles of the Furan (B31954) Heterocycle

The furan ring in 5-Isopropoxymethyl-furan-2-carboxylic acid is an electron-rich aromatic system, which dictates its susceptibility to various chemical transformations. Its reactivity is modulated by the presence of an electron-withdrawing carboxylic acid group at the C2 position and an electron-donating isopropoxymethyl group at the C5 position.

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on unsubstituted furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these sites is better stabilized by resonance. chemicalbook.commatanginicollege.ac.in

In the case of this compound, the C2 and C5 positions are already substituted. The carboxylic acid group is an electron-withdrawing and deactivating group, while the isopropoxymethyl group is an electron-donating and activating group. The interplay between these two groups directs incoming electrophiles to the available C3 and C4 positions. The activating effect of the C5-substituent would likely favor substitution at the adjacent C4 position. However, typical electrophilic aromatic substitution reactions must be conducted under very mild, non-acidic conditions to prevent polymerization or ring-opening of the sensitive furan ring. matanginicollege.ac.in

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS) on this compound This table is based on general principles of furan reactivity; specific experimental outcomes may vary.

| Electrophilic Reagent | Reaction Type | Probable Substitution Position(s) |

|---|---|---|

| HNO₃ / Ac₂O | Nitration | C4 |

| SO₃-Pyridine | Sulfonation | C4 |

| Br₂ / Dioxane | Halogenation | C4 |

| Acyl chloride / Lewis Acid (mild) | Friedel-Crafts Acylation | C4 |

The resonance energy of furan is considerably lower than that of benzene, rendering it less aromatic and more susceptible to reactions that disrupt the ring system. chemicalbook.com The presence of acid can lead to protonation of the oxygen atom, followed by nucleophilic attack and ring cleavage. This sensitivity means that strongly acidic conditions, often employed in reactions like Friedel-Crafts, must be avoided. matanginicollege.ac.in

Potential degradation pathways for this compound, particularly under harsh acidic or oxidative conditions, could involve:

Acid-Catalyzed Polymerization: Protonation of the furan ring can initiate a chain reaction leading to the formation of polymeric tars.

Ring Opening: Hydrolytic cleavage of the furan ring can occur, leading to the formation of 1,4-dicarbonyl compounds.

Side-Chain Cleavage: The ether linkage in the isopropoxymethyl group may be susceptible to cleavage under strong acidic conditions.

The furan ring can be readily hydrogenated to the corresponding tetrahydrofuran (B95107) derivative under catalytic conditions. This transformation removes the aromaticity and results in a stable, saturated five-membered cyclic ether. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the ring without affecting the carboxylic acid or ether functionalities.

Studies on similar furanic compounds, such as 2-furancarboxylic acid, demonstrate that catalytic hydrogenation can yield ring-saturated products like tetrahydrofuran-2-carboxylic acid. elsevierpure.com For this compound, the expected product of complete ring hydrogenation would be 5-isopropoxymethyl-tetrahydrofuran-2-carboxylic acid. Bimetallic catalysts, such as Ni-Re, have shown high efficacy in the hydrogenation of furan rings. tue.nl

Table 2: Potential Products of Catalytic Hydrogenation

| Catalyst | Reagent | Major Product |

|---|---|---|

| Pt/Al₂O₃ | H₂ | 5-Isopropoxymethyl-tetrahydrofuran-2-carboxylic acid elsevierpure.com |

| Ni-Re/TiO₂ | H₂ | 5-Isopropoxymethyl-tetrahydrofuran-2-carboxylic acid tue.nl |

| Ag/C | H₂ | Potential for partial reduction or hydrogenolysis rsc.org |

Under more forcing conditions or with specific catalysts designed for hydrogenolysis, cleavage of the C-O bonds within the ring or the side chain could occur. elsevierpure.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

The carboxylic acid can be converted into a wide range of esters through several methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Given the acid sensitivity of the furan ring, milder catalytic conditions would be preferable. Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents. Studies on 2,5-furandicarboxylic acid (FDCA) show that it can be effectively esterified with various alcohols. google.commdpi.com

Table 3: Representative Ester Derivatives via Fischer Esterification

| Alcohol Reagent | Ester Product Name |

|---|---|

| Methanol | Methyl 5-isopropoxymethyl-furan-2-carboxylate |

| Ethanol | Ethyl 5-isopropoxymethyl-furan-2-carboxylate |

| n-Propanol | n-Propyl 5-isopropoxymethyl-furan-2-carboxylate |

| Isopropanol (B130326) | Isopropyl 5-isopropoxymethyl-furan-2-carboxylate |

| Benzyl alcohol | Benzyl 5-isopropoxymethyl-furan-2-carboxylate |

The synthesis of amides from this compound typically requires activation of the carboxyl group, followed by reaction with a primary or secondary amine. iajpr.com Direct reaction with an amine requires very high temperatures and is often inefficient. Modern synthetic methods employ coupling reagents to facilitate amide bond formation under mild conditions, which is ideal for preserving the furan ring structure. researchgate.net

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which activate the carboxylic acid to form a reactive intermediate that is readily attacked by an amine. researchgate.netnih.gov This methodology allows for the synthesis of a diverse library of amide derivatives.

Table 4: Representative Amide Derivatives via Amine Coupling

| Amine Reagent | Coupling Reagent Example | Amide Product Name |

|---|---|---|

| Ammonia | EDC | 5-Isopropoxymethyl-furan-2-carboxamide |

| Diethylamine | CDI | N,N-Diethyl-5-isopropoxymethyl-furan-2-carboxamide |

| Aniline | TBTU | N-Phenyl-5-isopropoxymethyl-furan-2-carboxamide researchgate.net |

| Benzylamine | PNT | N-Benzyl-5-isopropoxymethyl-furan-2-carboxamide iajpr.com |

| Piperidine | DMT/NMM/TsO⁻ | (5-Isopropoxymethyl-furan-2-yl)(piperdin-1-yl)methanone researchgate.net |

Reduction to Aldehyde or Alcohol Counterparts

The carboxylic acid functional group at the C2 position of this compound is a primary site for reduction reactions, leading to the formation of the corresponding primary alcohol, (5-(isopropoxymethyl)furan-2-yl)methanol, or the aldehyde, 5-isopropoxymethyl-furan-2-carbaldehyde. The choice of reducing agent and reaction conditions dictates the final product.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.comorgosolver.commasterorganicchemistry.com Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. masterorganicchemistry.comorgosolver.commasterorganicchemistry.com The reaction proceeds via a complex mechanism involving initial deprotonation of the acidic carboxylic proton by the hydride reagent, followed by coordination of the aluminum species to the carboxylate. Subsequent nucleophilic attack by hydride ions reduces the carbonyl group. This process is generally high-yielding but requires anhydrous conditions due to the violent reactivity of LiAlH₄ with water. The reaction is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous acidic workup to protonate the resulting alkoxide and liberate the primary alcohol. masterorganicchemistry.com

Selectively stopping the reduction at the aldehyde stage is considerably more challenging because aldehydes are more reactive towards nucleophilic reducing agents than their parent carboxylic acids. masterorganicchemistry.com Therefore, direct reduction using powerful hydrides like LiAlH₄ will proceed to the alcohol without allowing for the isolation of the aldehyde intermediate. masterorganicchemistry.com To achieve the partial reduction to 5-isopropoxymethyl-furan-2-carbaldehyde, less reactive, sterically hindered reducing agents or alternative multi-step synthetic strategies are necessary. One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.

Table 1: Reduction Reactions of the Carboxylic Acid Group This table presents plausible reaction conditions based on established chemical principles for furan derivatives.

| Product | Reagent(s) | Solvent | Temperature | Notes |

| (5-(isopropoxymethyl)furan-2-yl)methanol | 1. LiAlH₄ 2. H₃O⁺ workup | Tetrahydrofuran (THF) | Room Temperature | A strong reducing agent that converts the carboxylic acid completely to the primary alcohol. masterorganicchemistry.comorgosolver.com |

| 5-isopropoxymethyl-furan-2-carbaldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAl(OtBu)₃H | Dichloromethane (DCM), then THF | 0 °C to Room Temp. | A two-step process involving conversion to the acid chloride followed by reduction with a hindered hydride. |

Reactivity of the Isopropoxymethyl Side Chain

The isopropoxymethyl group at the C5 position introduces a different mode of reactivity centered on the ether linkage and the methylene (B1212753) group adjacent to the furan ring.

Cleavage and Trans-etherification Processes

The ether bond within the isopropoxymethyl side chain is susceptible to cleavage under acidic conditions. This reactivity is analogous to the acid-catalyzed hydrolysis of other acetals and ethers. Protonation of the ether oxygen makes the C-O bond more labile and susceptible to nucleophilic attack. In the presence of water, this leads to the hydrolysis of the ether, yielding 5-hydroxymethyl-furan-2-carboxylic acid and isopropanol. The stability of the furan ring itself can be compromised under strongly acidic and high-temperature conditions, potentially leading to the formation of humins and other degradation products.

Trans-etherification is a related process where the isopropoxy group is exchanged for a different alkoxy group. This reaction is also typically catalyzed by an acid and is driven by the presence of a large excess of a different alcohol (e.g., ethanol, methanol). The mechanism involves the same protonated ether intermediate, which is then intercepted by the new alcohol nucleophile instead of water. This process allows for the modification of the ether side chain, which can be useful for altering the physical properties of the molecule.

Table 2: Side Chain Cleavage and Trans-etherification This table outlines hypothetical conditions for the modification of the isopropoxymethyl side chain based on known reactivity of similar furan-based ethers.

| Reaction | Reagent(s) | Solvent | Temperature | Product |

| Cleavage (Hydrolysis) | Dilute HCl or H₂SO₄ | Water/Dioxane | 50-80 °C | 5-hydroxymethyl-furan-2-carboxylic acid |

| Trans-etherification | H₂SO₄ (catalytic) | Excess Ethanol | Reflux | 5-ethoxymethyl-furan-2-carboxylic acid |

| Trans-etherification | Amberlyst-15 | Excess Methanol | Reflux | 5-methoxymethyl-furan-2-carboxylic acid |

Oxidation Reactions Involving the Isopropoxymethyl Group

The methylene group (–CH₂–) of the isopropoxymethyl side chain, being directly attached to the furan ring, is in a "benzylic-like" position. This position is activated towards oxidation due to the ability of the furan ring to stabilize radical or cationic intermediates. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under harsh conditions, can potentially oxidize this methylene group. youtube.com

Depending on the specific reagents and reaction conditions, different oxidation products could be envisioned. Aggressive oxidation could lead to the cleavage of the C-C bond and formation of a carboxylic acid at the C5 position, resulting in the highly valuable furan-2,5-dicarboxylic acid (FDCA). researchgate.net Milder or more selective oxidation might target the C-H bonds of the methylene group without cleaving the side chain entirely, potentially forming an ester or other oxidized species. However, the furan ring itself is also susceptible to oxidation, which can lead to ring-opening and degradation, making selective side-chain oxidation a significant synthetic challenge. researchgate.net

Table 3: Potential Oxidation Reactions of the Isopropoxymethyl Group This table details potential oxidative transformations of the side chain, drawing parallels from benzylic and furan oxidation studies.

| Reagent(s) | Solvent | Temperature | Potential Product(s) | Notes |

| Hot KMnO₄, KOH | Water | Reflux | Furan-2,5-dicarboxylic acid | Harsh conditions likely leading to complete oxidation of the side chain to a carboxyl group. youtube.com |

| RuCl₃, NaIO₄ | Acetonitrile/Water | Room Temperature | Furan-2,5-dicarboxylic acid | Ruthenium-catalyzed oxidation is a known method for converting benzylic positions to carboxylic acids. |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 °C to Room Temp. | 5-formyl-furan-2-carboxylic acid | CAN is known to oxidize benzylic ethers, potentially leading to an aldehyde at the C5 position. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 5-Isopropoxymethyl-furan-2-carboxylic acid in solution. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment can be achieved.

¹H NMR spectroscopy confirms the specific arrangement of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals for the furan (B31954) ring protons, the isopropoxymethyl side chain, and the carboxylic acid proton.

The two protons on the furan ring appear as distinct doublets, a characteristic feature of 2,5-disubstituted furan systems. The proton at the C3 position is typically found slightly downfield from the proton at the C4 position due to the differing electronic environments. The isopropoxymethyl group gives rise to three separate signals: a singlet for the two methylene (B1212753) protons (-O-CH₂-O-), a septet for the single methine proton of the isopropyl group (-CH(CH₃)₂), and a doublet for the six equivalent protons of the two methyl groups. The carboxylic acid proton characteristically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (furan) | ~7.2-7.3 | Doublet (d) | ~3.5 |

| H4 (furan) | ~6.5-6.6 | Doublet (d) | ~3.5 |

| -OCH₂O- | ~4.6-4.7 | Singlet (s) | N/A |

| -CH(CH₃)₂ | ~3.8-3.9 | Septet (sept) | ~6.0 |

| -CH(CH₃)₂ | ~1.2-1.3 | Doublet (d) | ~6.0 |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on analysis of structurally similar furan derivatives.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

Key signals include the carbonyl carbon of the carboxylic acid group, which appears significantly downfield (typically >160 ppm). The four carbons of the furan ring have characteristic shifts, with C2 and C5 (the substituted carbons) appearing at lower field than C3 and C4. The carbons of the isopropoxymethyl group are also clearly resolved, with signals corresponding to the methylene (-OCH₂O-), methine (-CH-), and methyl (-CH₃) carbons appearing in the aliphatic region of the spectrum. Spectroscopic data for the parent compound, Furan-2-carboxylic acid, shows characteristic peaks at 159.8, 147.4, 145.4, 118.2, and 112.5 ppm. chemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this molecule, a key correlation would be observed between the H3 and H4 protons of the furan ring, confirming their adjacent positions. Another cross-peak would connect the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It would be used to definitively assign the furan carbons (C3 and C4) based on the known assignments of their attached protons (H3 and H4) and to correlate the signals of the isopropoxymethyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key correlations would be expected from the methylene protons (-OCH₂O-) to the C5 of the furan ring and to the methine carbon of the isopropyl group, confirming the isopropoxymethyl ether linkage at the C5 position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy examines the molecular vibrations of a compound when it interacts with infrared radiation or inelastic light scattering, providing direct evidence for the presence of specific functional groups.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by absorptions from the carboxylic acid and the furan ring.

The most prominent feature is a very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed around 1680-1710 cm⁻¹. The spectrum also contains a series of bands in the 1000–1300 cm⁻¹ region, which correspond to C-O stretching vibrations from the carboxylic acid, the ether linkage, and the furan ring itself. Furan ring C=C stretching and C-H bending vibrations also produce characteristic signals. For the related 2,5-Furandicarboxylic acid, characteristic FT-IR peaks confirm these functional groups. researchgate.netspectrabase.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680–1710 | Sharp, Strong |

| Furan Ring | C=C stretch | ~1580, ~1470 | Medium |

| Ether & Carboxylic Acid | C-O stretch | 1000–1300 | Strong |

| Furan Ring | C-H bend (out-of-plane) | 750–850 | Medium-Strong |

Note: Ranges are based on typical values for the specified functional groups.

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes, particularly those involving non-polar bonds.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the furan ring's C=C bonds are expected to produce strong signals. These are often more intense in the Raman spectrum than in the IR spectrum. The carbonyl (C=O) stretch is also observable but is typically weaker than its IR counterpart. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the furan ring, providing a detailed fingerprint of the heterocyclic core. Theoretical and experimental studies on furan and its derivatives confirm the utility of Raman spectroscopy in identifying these ring vibrations. globalresearchonline.net

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules, such as carboxylic acids. In a typical ESI-MS experiment for this compound, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The high voltage applied to the capillary needle produces a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

For this compound, analysis in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often observed. Further fragmentation of the parent ion by collision-induced dissociation (CID) would provide insights into the molecule's structure. Expected fragmentation pathways could include the loss of the isopropoxy group or the cleavage of the ether linkage.

| Ion Type | Expected m/z | Ionization Mode |

| [M-H]⁻ | 183.06 | Negative |

| [M+Na]⁺ | 207.06 | Positive |

| [M+H]⁺ | 185.08 | Positive |

Note: The m/z values are calculated based on the monoisotopic mass of the compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with very high precision. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound, which is C₉H₁₂O₄. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For the molecular formula C₉H₁₂O₄, the theoretical exact mass of the neutral molecule is 184.0736. HRMS analysis would be expected to yield a measured mass very close to this value, thereby confirming the elemental composition and lending significant support to the proposed structure.

| Property | Value |

| Molecular Formula | C₉H₁₂O₄ |

| Theoretical Exact Mass | 184.0736 u |

| Expected HRMS [M-H]⁻ | 183.0663 u |

| Expected HRMS [M+H]⁺ | 185.0808 u |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The furan ring in this compound is a key chromophore. Furan and its derivatives typically exhibit strong absorption in the UV region. The presence of the carboxylic acid and the isopropoxymethyl substituent will influence the position and intensity of the absorption bands. It is anticipated that this compound would display a λmax in the range of 250-280 nm, which is characteristic of substituted furan-2-carboxylic acids.

| Chromophore | Expected Absorption Range (nm) |

| Furan ring with auxochromes | 250 - 280 |

Note: This is an estimated range based on similar furan derivatives.

Solid-State Characterization Techniques

The characterization of a compound in its solid state is essential for understanding its physical properties, such as crystallinity, polymorphism, and stability.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on the unit cell dimensions. The technique involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure.

For this compound, a PXRD analysis would reveal whether the solid sample is crystalline or amorphous. If crystalline, the diffraction pattern would consist of a series of peaks at specific 2θ angles. The position and relative intensities of these peaks serve as a fingerprint for the crystalline form of the compound. This data is crucial for identifying different polymorphs, which can have significantly different physical properties.

In addition to PXRD, other techniques are often employed for a more complete characterization of the solid-state properties of a compound. These can include:

Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Infrared (IR) and Raman Spectroscopy: To identify functional groups and provide information about the molecular vibrations in the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To provide detailed information about the local chemical environment of atoms in the solid state.

A combination of these techniques would provide a comprehensive understanding of the material properties of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic behavior of molecules. These methods can predict stable conformations, bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of furan (B31954) derivatives due to its balance of accuracy and computational efficiency. materialsciencejournal.org The B3LYP functional, combined with various basis sets such as 6-311++G(d,p), is commonly employed for these calculations. materialsciencejournal.orgsemanticscholar.org For instance, in a study on 1-benzofuran-2-carboxylic acid, a related heterocyclic compound, DFT with the UB3LYP/6-31G(d,p) basis set was used to calculate optimized geometric parameters. researchgate.net Such calculations provide insights into bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

DFT is also used to determine electronic properties such as ionization potential, electron affinity, and electronic excitation energies. mdpi.com These calculations help in understanding the reactivity and potential applications of the compounds. For furan and its derivatives, DFT calculations have been used to determine optimized geometry, frontier molecular orbitals, and global reactivity descriptors. materialsciencejournal.org

Ab Initio Computational Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. While more computationally intensive than DFT, methods like the Gaussian (G4) compound model are used for precise calculations of electronic energies and thermodynamic properties. researchgate.net For the parent furan molecule, the G4 level of theory has been used for geometry optimization and to calculate parameters such as enthalpy of formation and rotational constants, showing good agreement with experimental values. researchgate.net These methods provide a reliable foundation for understanding the fundamental properties of the furan ring system, which is the core of 5-Isopropoxymethyl-furan-2-carboxylic acid.

Prediction and Interpretation of Spectroscopic Properties

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data, which is crucial for chemical identification and structural elucidation.

Calculation of Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For furan and its methyl derivatives, DFT calculations at the B3LYP/cc-pVTZ level have been used to compute their fundamental vibrations. globalresearchonline.net For the furan molecule, which has C2v symmetry, 21 fundamental vibrations are predicted. globalresearchonline.net The calculated vibrational frequencies for furan and its derivatives show that substitutions on the furan ring influence the vibrational modes. For example, C-H stretching vibrations are affected by the presence of methyl groups. globalresearchonline.net In the case of 1-benzofuran-2-carboxylic acid, calculated vibrational frequencies using the B3LYP/6-31G(d,p) method were found to be in good agreement with experimental FT-IR data. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-benzofuran-2-carboxylic acid

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP/6-31G(d,p)) |

|---|---|---|

| O-H stretch | 3442 | 3445 |

| C=O stretch | 1685 | 1688 |

| C=C stretch (aromatic) | 1558 | 1560 |

| C-O stretch | 1290 | 1292 |

This data is illustrative and based on findings for a related compound. researchgate.net

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods can simulate ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. For furan and its derivatives, DFT calculations have been used to analyze the shielding effects of substituent groups. globalresearchonline.net The presence of an electron-donating group like a methyl group has been shown to increase the shielding of protons on the furan ring. globalresearchonline.net Theoretical calculations of chemical shifts for compounds like 1-benzofuran-2-carboxylic acid have also been performed and compared with experimental data. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals and electron density provides a deeper understanding of a molecule's reactivity and electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For furan derivatives, DFT calculations have been used to compute the energies of the HOMO and LUMO, as well as to visualize their spatial distribution. materialsciencejournal.orgglobalresearchonline.net This information is valuable for predicting the sites of electrophilic and nucleophilic attack. Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are rich or poor in electrons, further guiding the understanding of intermolecular interactions. researchgate.netglobalresearchonline.net

Table 2: Calculated Electronic Properties of 1-benzofuran-2-carboxylic acid

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.366 |

| LUMO Energy | -1.632 |

| Energy Gap (HOMO-LUMO) | 4.734 |

| Ionization Potential | 6.366 |

| Electron Affinity | 1.632 |

This data is illustrative and based on findings for a related compound. researchgate.net

Mechanistic Studies of Chemical Reactions

Understanding the mechanisms of chemical reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. Computational studies play a vital role in elucidating these mechanisms.

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. Computational methods can locate and characterize the geometry and energy of transition states, providing a detailed map of the reaction pathway.

For reactions involving furan derivatives, such as electrophilic substitution or oxidation, theoretical calculations can model the entire reaction coordinate. This includes identifying key intermediates and the transition states that connect them. For instance, in the oxidation of a furan ring, a proposed mechanism might involve the formation of an epoxide intermediate. Computational studies can confirm the existence of this intermediate and calculate the activation energy required for its formation and subsequent rearrangement.

The energetics of chemical reactions, including reaction enthalpies and activation energies, determine the feasibility and rate of a transformation. Quantum chemical calculations can provide accurate estimates of these thermodynamic and kinetic parameters.

In the context of furanic transformations, such as the conversion of furan derivatives into other valuable chemicals, understanding the energetics is crucial for process optimization. For example, the dehydration of furan-based alcohols or the oxidation of the furan ring are important industrial processes. Computational studies can compare the energetics of different proposed pathways, helping to identify the most favorable reaction conditions and catalysts. Studies on related furanic compounds have elucidated the energy barriers for various transformations, providing a framework for understanding the reactivity of this compound.

Advanced Applications and Future Research Directions in Materials Science and Green Chemistry

Utilization as Monomers in Polymer Science

The rigid structure of the furan (B31954) ring, combined with the reactivity of the carboxylic acid group, makes 5-Isopropoxymethyl-furan-2-carboxylic acid a promising candidate for the synthesis of novel bio-based polymers. Its role as a monomer is being explored for creating next-generation plastics that are both sustainable and high-performing.

There is a significant and growing interest in developing bio-based polymers from renewable biomass resources to address environmental concerns and reduce dependence on fossil fuels. magtech.com.cn Furan-based compounds, particularly derivatives of 2,5-furandicarboxylic acid (FDCA), are considered top-tier candidates for this purpose. nih.govrsc.org FDCA is recognized as a key bio-based building block, identified by the U.S. Department of Energy as one of the "Top Value-Added Chemicals from Biomass". nih.gov Its structural resemblance to the petroleum-derived monomer terephthalic acid allows it to be a direct substitute in the production of polyesters and polyamides. rsc.orgresearchgate.net

In this context, this compound serves as a functionalized analogue to FDCA. It can undergo polycondensation reactions with bio-based diols (to form polyesters) or diamines (to form polyamides). magtech.com.cn The presence of the isopropoxymethyl side group introduces a unique structural element not present in polymers derived solely from FDCA, offering a route to new materials with distinct properties. Various polymerization methods, including melt polymerization and solution polymerization, have been successfully employed for other furan-based monomers and could be adapted for this compound. magtech.com.cn

The development of furan-based polymers extends beyond simple substitution for petroleum-based monomers. Researchers are focused on creating entirely new polymer architectures with innovative properties. rsc.org The versatility of furan chemistry allows for the design of a wide array of polymers, including copolyesters, block copolymers, and other complex structures. nih.gov

The incorporation of this compound into a polymer backbone introduces an asymmetric, bulky side group. This structural feature can disrupt the regular packing of polymer chains, influencing crystallinity and morphology. By strategically copolymerizing this monomer with other furan-based or aliphatic monomers, researchers can design novel polymer architectures with precise control over the final material's characteristics. nih.gov For instance, the flexible isopropoxymethyl group could act as an "internal plasticizer," enhancing the flexibility and processability of the resulting polymer without the need for external additives.

A key advantage of furan-based polymers is the ability to tailor their properties for specific applications, leading to materials with enhanced performance characteristics. rsc.orgresearchgate.net Polyesters derived from FDCA, such as polyethylene (B3416737) furanoate (PEF), have demonstrated superior properties compared to their petroleum-based analogue, polyethylene terephthalate (B1205515) (PET). nih.govsemanticscholar.org These enhancements include better gas barrier properties (e.g., against oxygen and carbon dioxide), which is highly desirable for food and beverage packaging. nih.gov

The introduction of the isopropoxymethyl group from this compound provides an additional lever for tuning polymer properties. This side group can influence key performance indicators:

Thermo-mechanical Properties : The bulky side group can alter the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The furan ring's inherent rigidity contributes to high thermal stability, and modifications to the side chain can further modulate these properties for specific high-temperature applications. nih.govresearchgate.net

Biodegradability : While the furan ring itself imparts stability, the ether linkage in the isopropoxymethyl group may introduce a potential site for enzymatic or hydrolytic degradation, offering a pathway to designing biodegradable or compostable materials. rsc.orgresearchgate.net

To illustrate the performance advantages of furan-based polyesters, the table below compares the properties of PEF (derived from FDCA) with conventional PET. It is anticipated that polymers derived from this compound could offer a similar step-change in performance, with further customization possible due to the side group.

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Reference |

|---|---|---|---|

| Origin | Bio-based | Fossil-based | nih.gov |

| CO₂ Barrier Improvement (vs. PET) | ~31 times better | Baseline | nih.gov |

| Glass Transition Temperature (Tg) | ~85-90 °C | ~70-80 °C | semanticscholar.org |

| Tensile Modulus | Higher than PET | Lower than PEF | semanticscholar.org |

Development as Intermediates for High-Value Specialty Chemicals

Beyond polymerization, this compound and its derivatives hold potential as intermediates in the synthesis of a range of high-value specialty chemicals, contributing to the development of a more sustainable chemical industry.

Furanic compounds derived from the dehydration of sugars, such as 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform molecules for the production of next-generation biofuels. researchgate.netsci-hub.se Through various chemical transformations including etherification and reduction, these furan platforms can be converted into liquid fuels with high energy density and favorable combustion properties.

Following this precedent, this compound can be envisioned as a precursor for advanced biofuels. The carboxylic acid group can be reduced to an alcohol or removed entirely (decarboxylation), while the existing isopropoxymethyl group is a desirable feature. A potential target molecule, 2,5-bis(isopropoxymethyl)furan, could be synthesized from a derivative of the title compound. Such furanic ethers are being investigated as diesel and gasoline additives because their chemical structure can lead to improved cetane or octane (B31449) numbers and reduced soot formation during combustion.

The principles of green chemistry encourage the replacement of volatile, toxic, and petroleum-derived organic solvents with safer, more sustainable alternatives. There is a growing trend towards using bio-derived solvents, and certain furan derivatives have already proven successful in this area. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources, is used as a greener alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane.

Given its bio-based origin, this compound or its decarboxylated and/or reduced derivatives could be explored as novel green solvents. The ether and furan functionalities suggest it would have unique solvency characteristics, potentially suitable for a range of chemical reactions or extraction processes. Its higher molecular weight compared to traditional solvents would likely result in a lower volatility and a higher flash point, contributing to a better safety profile in industrial applications.

Explorations in Chemical Biology (limited to chemical interaction mechanisms)

The unique structure of this compound, featuring a furan ring, a carboxylic acid group, and an isopropoxymethyl ether group, presents a versatile scaffold for investigating biological systems. While specific studies on this exact molecule are nascent, the broader class of furan derivatives has been extensively studied, providing a framework for understanding its potential chemical-biological interactions.

Design of Chemical Probes for Receptor Binding Studies

The furan scaffold is a common motif in many natural products and synthetic compounds with demonstrated biological activity. researchgate.net Furan-2-carboxylic acid derivatives, in particular, have been explored as inhibitors of various enzymes and as ligands for protein binding. mdpi.commdpi.com For instance, the related compound 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a known potent inhibitor of the binding of other anionic ligands to albumin, a key plasma protein. nih.gov

The design of chemical probes based on this compound would leverage its distinct structural features. The carboxylic acid group provides a key interaction point, capable of forming strong hydrogen bonds and ionic interactions with amino acid residues (like lysine (B10760008) or arginine) in a receptor's binding pocket. The isopropoxymethyl side chain offers a region for hydrophobic interactions, potentially influencing binding affinity and selectivity. By modifying this side chain or other positions on the furan ring, a library of probes could be synthesized to systematically explore the topology of receptor binding sites. The dual functionality of a carboxylic acid and an amino group on a furan ring is known to create a versatile scaffold that can modulate biological activities such as enzyme inhibition or receptor binding.

Investigation of Chemical Interactions with Biomolecular Systems

The potential interactions of this compound with biomolecular systems are governed by fundamental chemical principles. The key interaction mechanisms would include:

Hydrogen Bonding and Ionic Interactions: The carboxylic acid group is the primary site for forming hydrogen bonds (as a donor and acceptor) and ionic bonds (as a carboxylate anion) with polar or charged residues in proteins or nucleic acids.

Hydrophobic Interactions: The furan ring itself and, more significantly, the isopropoxy group can engage in hydrophobic or van der Waals interactions with nonpolar pockets within a biomolecule. The specific nature of an alkyl-substituted furan dicarboxylic acid has been shown to be consistent with other protein-bound acids, highlighting the importance of hydrophobic character. nih.gov

π-π Stacking: The electron-rich furan ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which can contribute to the stability of a ligand-receptor complex.

Studies on similar furan dicarboxylic acids have confirmed their high affinity for proteins like human serum albumin, driven by these combined interactions. nih.gov Understanding these potential binding modes is crucial for interpreting the results of biological assays and for the rational design of new bioactive molecules based on this furan scaffold.

Future Perspectives in Sustainable Chemical Production

The production of this compound is intrinsically linked to the biorefinery concept, as its likely precursor is 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars from biomass. nih.gov The sustainable synthesis of this target molecule represents a significant value-add to the biomass conversion pipeline.

Innovation in Catalytic Efficiency and Selectivity

The synthesis of this compound from HMF requires two primary transformations: selective oxidation of the aldehyde group to a carboxylic acid and etherification of the hydroxymethyl group.

Oxidation: The selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a well-studied process. Innovations have moved beyond traditional noble metal catalysts to more sustainable alternatives.

Biocatalysis: Whole-cell biocatalysts, such as Comamonas testosteroni, Deinococcus wulumuqiensis R12, and various recombinant Escherichia coli strains, have demonstrated high selectivity and yield (often >90%) for the oxidation of HMF to HMFCA under mild, aqueous conditions. researchgate.netmdpi.comresearchgate.net These biocatalytic systems offer high tolerance to the often-inhibitory HMF substrate. rsc.org

Metal-Free Catalysis: A simple system using NaOtBu in DMF with an oxygen atmosphere has been shown to convert HMF and its derivatives to the corresponding carboxylic acids in high yields (80-92%), avoiding the use of heavy metals entirely. nih.gov

Etherification: The conversion of the hydroxyl group of HMF or HMFCA to an isopropoxymethyl ether is another critical step. Catalytic etherification of HMF with various alcohols is an established route for producing biofuel components and other valuable chemicals. researchgate.netresearchgate.net This is typically achieved using solid acid catalysts, such as zeolites or sulfated zirconia, which facilitate the reaction while allowing for easy separation and recycling. researchgate.net A one-pot reductive etherification process has also been developed to convert furfural (B47365) directly to furfuryl ethers, showcasing the potential for integrated catalytic systems. mdpi.com

The efficient synthesis of the target compound would likely involve a two-step process or the development of a novel bifunctional catalyst capable of performing both selective oxidation and etherification.

Below is a table summarizing the performance of various catalysts in the selective oxidation of HMF to HMFCA, a key step in the production pathway.

| Catalyst System | Substrate Concentration | Yield of HMFCA | Reaction Conditions | Reference |

|---|---|---|---|---|

| Deinococcus wulumuqiensis R12 (whole-cell) | 300 mM HMF | ~90% | Optimized pH and temperature | mdpi.com |

| Pseudochrobactrum sp. B2L (whole-cell) | 200 mM HMF | 99% | Optimized conditions | rsc.org |

| Recombinant E. coli (expressing CtVDH1) | 200 mM HMF | ~92% | 12 hours | researchgate.net |

| NaOtBu/DMF/O2 | - | 80.85% (to FDCA) | 45 °C, 6 hours | nih.gov |

Integration within Circular Economy and Biorefinery Concepts

The production of furan derivatives from lignocellulosic biomass is a cornerstone of modern biorefinery strategies. researchgate.net Lignocellulose, a non-edible and abundant renewable resource, is processed to yield platform molecules like HMF. The subsequent conversion of HMF into higher-value specialty chemicals such as this compound exemplifies the principle of valorization within a circular bioeconomy.

This integrated approach reduces reliance on fossil fuels, minimizes waste, and creates new value chains from agricultural or forestry residues. rsc.org By utilizing biomass as the primary feedstock, the carbon footprint of the chemical production process can be significantly lowered, contributing to a more sustainable industrial ecosystem.

Addressing Scale-up Challenges for Industrial Implementation

While the catalytic routes to furan derivatives are promising at the lab scale, industrial implementation faces several hurdles. The primary challenges in scaling up the production of HMF and its derivatives, which would also apply to this compound, include:

By-product Formation: The acidic conditions often used to produce HMF from sugars can also lead to the formation of undesirable by-products, including levulinic acid, formic acid, and solid polymers known as humins. mdpi.com These impurities complicate downstream processing.

Separation and Purification: HMF is relatively unstable and difficult to separate from the complex reaction mixtures, particularly aqueous ones. nih.gov Developing energy-efficient and effective purification technologies is a major focus of industrial research.

Catalyst Stability and Recyclability: For the process to be economically viable, the catalysts used for both HMF production and its subsequent conversion must be robust, resistant to deactivation, and easily recyclable over many cycles. researchgate.net

Overcoming these challenges through process intensification, the development of more stable and selective catalysts, and the design of integrated separation systems will be critical for the successful industrial-scale production of this compound and other next-generation bio-based chemicals. mdpi.comnih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Isopropoxymethyl-furan-2-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, furan-2-carboxylic acid derivatives can react with isopropoxymethyl halides under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF) to introduce the isopropoxymethyl group . Optimization includes:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Bases like KOH or NaH enhance nucleophilicity, while phase-transfer catalysts improve yields in biphasic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropoxymethyl protons at δ 1.2–1.4 ppm for CH₃ groups; furan protons at δ 6.3–7.5 ppm) . ¹³C NMR identifies carbonyl (δ 165–170 ppm) and furan carbons.

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted starting materials) using reverse-phase C18 columns and ESI+ ionization .

- FT-IR : Confirms carboxylic acid (2500–3300 cm⁻¹ for O-H stretch) and ether (1100–1250 cm⁻¹ for C-O-C) functionalities .

Q. Which reaction pathways are feasible for modifying this compound?

- Oxidation : The furan ring can be oxidized with KMnO₄ or CrO₃ to form dihydroxy or ketone derivatives, though the isopropoxymethyl group may require protection .

- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling further alkylation .

- Substitution : Amines or thiols can displace the isopropoxymethyl group under acidic or basic conditions, yielding amide or thioether derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMF vs. THF), temperature, and stoichiometry identifies optimal conditions .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments to reaction time or reagent addition rates .

- Byproduct analysis : GC-MS or LC-MS identifies side products (e.g., dimerization or over-oxidation), guiding protective group strategies .

Q. How should instability or decomposition of this compound be addressed during experiments?

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the furan ring .

- Reaction conditions : Use anhydrous solvents and avoid prolonged exposure to light or heat (>100°C) .

- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) in aqueous systems .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Purity validation : Ensure >95% purity via HPLC and NMR; trace impurities (e.g., residual solvents) may skew bioassays .

- Assay standardization : Replicate studies using identical microbial strains (e.g., E. coli ATCC 25922) and growth media to control variables .

- Mechanistic studies : Use molecular docking or SPR (surface plasmon resonance) to verify target binding, differentiating direct activity from assay artifacts .

Q. What strategies enable the design of novel derivatives with enhanced properties?

- SAR (Structure-Activity Relationship) analysis : Modify substituents (e.g., replacing isopropoxymethyl with cyclopropoxymethyl) and compare bioactivity .

- Computational modeling : DFT calculations predict electronic effects on reactivity, while MD simulations assess membrane permeability .

- High-throughput screening : Test derivatives against diverse targets (e.g., kinases, GPCRs) to identify unexpected applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.